molecular formula C5H8N2O2 B093699 (S)-5-Oxopyrrolidine-2-carboxamide CAS No. 16395-57-6

(S)-5-Oxopyrrolidine-2-carboxamide

Cat. No. B093699
CAS RN: 16395-57-6
M. Wt: 128.13 g/mol
InChI Key: WGOIHPRRFBCVBZ-VKHMYHEASA-N
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Patent
US04508725

Procedure details

A mixture of 575 g diethyl glutamate and 700 ml concentrated ammonium hydroxide was stirred for 10 hours, and kept in the freezer at (-20° C.) for 5 hours. The resulting white crystalline solid was filtered, washed with 500 ml ethanol followed by 200 ml ether and dried in a vacuum oven at 70° C. for 16 hours to remove the water of crystallization giving 270 g (78.6%) of white crystalline 2-pyrrolidone-5-carboxamide.
Quantity
575 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([O:12]CC)=O)[CH2:3][CH2:4][C:5](OCC)=[O:6].[OH-].[NH4+:16]>>[NH:1]1[CH:2]([C:10]([NH2:16])=[O:12])[CH2:3][CH2:4][C:5]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
575 g
Type
reactant
Smiles
N[C@@H](CCC(=O)OCC)C(=O)OCC
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept in the freezer at (-20° C.) for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting white crystalline solid was filtered
WASH
Type
WASH
Details
washed with 500 ml ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 70° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
the water of crystallization

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1C(CCC1C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04508725

Procedure details

A mixture of 575 g diethyl glutamate and 700 ml concentrated ammonium hydroxide was stirred for 10 hours, and kept in the freezer at (-20° C.) for 5 hours. The resulting white crystalline solid was filtered, washed with 500 ml ethanol followed by 200 ml ether and dried in a vacuum oven at 70° C. for 16 hours to remove the water of crystallization giving 270 g (78.6%) of white crystalline 2-pyrrolidone-5-carboxamide.
Quantity
575 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([O:12]CC)=O)[CH2:3][CH2:4][C:5](OCC)=[O:6].[OH-].[NH4+:16]>>[NH:1]1[CH:2]([C:10]([NH2:16])=[O:12])[CH2:3][CH2:4][C:5]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
575 g
Type
reactant
Smiles
N[C@@H](CCC(=O)OCC)C(=O)OCC
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept in the freezer at (-20° C.) for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting white crystalline solid was filtered
WASH
Type
WASH
Details
washed with 500 ml ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 70° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
the water of crystallization

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1C(CCC1C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: PERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.